Biphenyl-3,3',5,5'-tetracarboxylic acid

Catalog No.
S690388
CAS No.
4371-28-2
M.F
C16H10O8
M. Wt
330.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biphenyl-3,3',5,5'-tetracarboxylic acid

CAS Number

4371-28-2

Product Name

Biphenyl-3,3',5,5'-tetracarboxylic acid

IUPAC Name

5-(3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid

Molecular Formula

C16H10O8

Molecular Weight

330.24 g/mol

InChI

InChI=1S/C16H10O8/c17-13(18)9-1-7(2-10(5-9)14(19)20)8-3-11(15(21)22)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

QURGMSIQFRADOZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O

Synthesis and Characterization:

Potential Applications:

BPTCA has been explored for various applications due to its unique properties, including its ability to form stable coordination complexes with metal ions. Here are some potential applications being investigated:

  • Metal-Organic Frameworks (MOFs): BPTCA can be used as a ligand to construct MOFs, which are porous crystalline materials with potential applications in gas separation, catalysis, and drug delivery. Studies have shown that BPTCA-based MOFs exhibit high thermal and chemical stability, making them suitable for various demanding environments. [, ]
  • Organic Semiconductors: BPTCA's ability to accept electrons makes it a potential candidate for use in organic semiconductors. Research suggests that BPTCA-based molecules can exhibit semiconducting behavior, opening doors for applications in organic electronics and optoelectronic devices. []
  • Polymer Chemistry: BPTCA can be incorporated into polymer chains, potentially leading to new materials with tailored properties. Studies have explored the use of BPTCA in the synthesis of polyimides, which are known for their high thermal stability and mechanical strength.

Current Research Trends:

Research on BPTCA is ongoing, with scientists exploring its potential in various fields. Current research trends include:

  • Developing BPTCA-based MOFs with enhanced functionalities for specific applications, such as selective gas adsorption or efficient catalysis.
  • Investigating the design and synthesis of novel BPTCA derivatives with improved properties for organic electronics applications.
  • Exploring the use of BPTCA in the development of new functional polymers with desired characteristics.

Biphenyl-3,3',5,5'-tetracarboxylic acid, with the chemical formula C₁₆H₁₀O₈ and CAS number 4371-28-2, is a polycarboxylic acid characterized by four carboxyl functional groups attached to a biphenyl core. This compound exhibits a unique crystal structure that forms supramolecular assemblies, which consist of interpenetrating corrugated sheets . The presence of multiple carboxyl groups allows for extensive hydrogen bonding and coordination with metal ions, making it a valuable ligand in various chemical applications .

BPT itself does not exhibit a well-defined mechanism of action in biological systems. Its significance lies in its role as a ligand in the formation of PCPs and MOFs. These frameworks can possess various functionalities depending on the chosen metal centers and synthesis conditions. The specific mechanism of action of a PCP or MOF derived from BPT depends on its intended application, such as gas adsorption or catalysis [].

Due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters under acidic conditions.
  • Acid-Base Reactions: The acidic protons of the carboxyl groups can be deprotonated by strong bases, forming carboxylate anions.
  • Coordination Chemistry: It can coordinate with metal ions, forming metal-organic frameworks or complexes that exhibit unique properties .

For example, when treated with thionyl chloride in tetrahydrofuran, biphenyl-3,3',5,5'-tetracarboxylic acid can undergo chlorination reactions .

Biphenyl-3,3',5,5'-tetracarboxylic acid can be synthesized through various methods:

  • Oxidative Methods: Starting from biphenyl derivatives, oxidation reactions can introduce carboxylic groups. For instance, using potassium permanganate in an alcohol-water mixture has been reported to yield this compound with significant efficiency .
  • Reflux Methods: A mixture of precursors such as 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl and sodium hydroxide in tetrahydrofuran can be refluxed to produce biphenyl-3,3',5,5'-tetracarboxylic acid .
  • Acid-Catalyzed Reactions: Acidic conditions can facilitate the conversion of suitable precursors into this tetracarboxylic acid through hydrolysis or rearrangement reactions.

Biphenyl-3,3',5,5'-tetracarboxylic acid has several notable applications:

  • Ligands in Coordination Chemistry: Its multiple carboxyl groups make it an effective ligand for forming coordination complexes with transition metals.
  • Material Science: It is used in the synthesis of metal-organic frameworks and other advanced materials due to its structural properties.
  • Potential Pharmaceutical

Studies on the interactions of biphenyl-3,3',5,5'-tetracarboxylic acid primarily focus on its coordination chemistry and biological interactions. The compound's ability to form stable complexes with various metal ions has been documented. These interactions can enhance the stability and functionality of the resulting complexes in catalysis and material science applications.

Several compounds share structural similarities with biphenyl-3,3',5,5'-tetracarboxylic acid. Here are some notable examples:

Compound NameFormulaUnique Features
1,2-Benzenedicarboxylic acidC₈H₆O₄Two carboxyl groups; simpler structure
1,1'-Biphenyl-4,4'-dicarboxylic acidC₁₄H₁₀O₄Contains two carboxyl groups on different phenyl rings
Terephthalic acidC₈H₆O₄Used extensively in polyester production
Phthalic acidC₈H₆O₄Commonly used as a plasticizer; two carboxyl groups

Uniqueness

Biphenyl-3,3',5,5'-tetracarboxylic acid stands out due to its four carboxyl groups and the biphenyl backbone that facilitates extensive hydrogen bonding and coordination chemistry. This unique structure allows for diverse applications not typically achievable with simpler dicarboxylic acids.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (97.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Biphenyl-3,3',5,5'-tetracarboxylic acid

Dates

Modify: 2023-08-15

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